molecular formula C14H14ClNOS B2749084 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 847744-31-4

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2749084
CAS No.: 847744-31-4
M. Wt: 279.78
InChI Key: UHTADWORDHCHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is a chemical compound with the molecular weight of 279.79 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-[(4-methylphenyl)(2-thienyl)methyl]acetamide . The InChI code is 1S/C14H14ClNOS/c1-10-4-6-11(7-5-10)14(16-13(17)9-15)12-3-2-8-18-12/h2-8,14H,9H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 279.79 .

Scientific Research Applications

Comparative Metabolism in Herbicides

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the complex metabolic pathways involved in the carcinogenicity of these compounds. This research provides valuable insights into the metabolism of substances within the chloroacetamide class, to which 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is structurally related (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

Another study focuses on the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action. Such research methodologies are crucial for understanding how similar compounds, including this compound, interact within biological systems and their potential environmental impact (Latli & Casida, 1995).

Initial Metabolism in Tolerant and Susceptible Seedlings

Research on the initial metabolism of acetochlor in plant seedlings provides insights into the selective phytotoxicity of herbicides. Understanding the metabolism of similar compounds can inform the development of agricultural chemicals with specific biological targets (Breaux, 1987).

Anticancer Activity of Related Compounds

A study on the synthesis and biological evaluation of thiazole derivatives for anticancer activity demonstrates the potential pharmaceutical applications of compounds structurally related to this compound. Such research underscores the importance of chemical synthesis in the discovery of new therapeutic agents (Evren et al., 2019).

Soil Reception and Herbicidal Activity

The study of soil reception and activity of herbicides, including their interaction with environmental factors such as wheat straw and irrigation, illustrates the environmental considerations relevant to the use of chloroacetamide herbicides. This research is pertinent to understanding the ecological footprint of agricultural chemicals (Banks & Robinson, 1986).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10-4-6-11(7-5-10)14(16-13(17)9-15)12-3-2-8-18-12/h2-8,14H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTADWORDHCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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